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For Researchers, Scientists, and Drug Development Professionals

The genus Phellinus, a group of medicinal mushrooms, has been a cornerstone of traditional

medicine in Asia for centuries, used to treat a variety of ailments.[1][2] Modern scientific inquiry

has begun to validate these traditional uses, revealing a rich diversity of bioactive compounds

within Phellinus species, including polysaccharides, triterpenoids, phenylpropanoids, and

furans.[1][3] These compounds are believed to be responsible for the mushroom's wide-

ranging pharmacological effects, which include anticancer, anti-inflammatory,

immunomodulatory, and antioxidant activities.[4] This guide provides a technical overview of

the preliminary screening of Phellinus bioactivity, summarizing key quantitative data, detailing

experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity
Extracts from various Phellinus species have demonstrated significant cytotoxic effects against

a range of cancer cell lines. The anticancer potential is often attributed to compounds like

hispolon, which can induce cell cycle arrest and apoptosis. The bioactivity is influenced by the

extraction solvent, with ethanol extracts often showing higher potency than aqueous extracts.

Quantitative Data: In Vitro Cytotoxicity
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Phellinus
Species

Extract
Type

Cancer Cell
Line

Assay
IC50 / %
Inhibition

Reference

Phellinus

linteus

Ethanol

Extract

Cholangiocar

cinoma

(KKU-100)

SRB
289.87 ±

11.23 µg/mL

Phellinus

linteus

Ethanol

Extract

Cholangiocar

cinoma

(KKU-213A)

SRB
313.50 ± 2.12

µg/mL

Phellinus

igniarius

Ethanol

Extract

Cholangiocar

cinoma

(KKU-100)

SRB
302.23 ± 2.10

µg/mL

Phellinus

igniarius

Ethanol

Extract

Cholangiocar

cinoma

(KKU-213A)

SRB
353.30 ± 1.87

µg/mL

Phellinus

nigricans

Ethanol

Extract

Cholangiocar

cinoma

(KKU-100)

SRB
412.87 ± 1.25

µg/mL

Phellinus

nigricans

Ethanol

Extract

Cholangiocar

cinoma

(KKU-213A)

SRB
489.53 ± 1.54

µg/mL

Phellinus

linteus

PL-ES

Extract

Various (10

lines)
MTT

40-80%

growth

reduction at

100 µg/mL

Phellinus

linteus

PL-I-ES

Extract

Various (7 of

10 lines)
MTT

25-90%

growth

reduction at

250 µg/mL

SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay. IC50 represents the concentration required to inhibit 50% of cell growth.
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Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the

measurement of cellular protein content.

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24

hours to allow for attachment.

Treatment: Add various concentrations of the Phellinus extract to the wells. Include a positive

control (e.g., a known anticancer drug) and a negative control (vehicle).

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v)

trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the

plates.

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room

temperature for 30 minutes.

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound

dye. Air dry the plates.

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-

bound dye.

Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways in Anticancer Activity
Phellinus extracts exert their anticancer effects through the modulation of various signaling

pathways involved in cell proliferation, apoptosis, and cell cycle regulation. For instance,

hispolon, a phenolic compound from Phellinus linteus, has been shown to block the cell cycle

by increasing the protein levels of p53, p21, and p27, while reducing levels of cyclin D1, cyclin
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E, CDK2, and CDK4. Polysaccharides from P. linteus have been found to induce G2/M phase

arrest and apoptosis in colon cancer cells.
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Figure 1: Simplified signaling pathway for Phellinus-induced anticancer activity.

Antioxidant Activity
Phellinus species are rich in phenolic and flavonoid compounds, which contribute to their

potent antioxidant properties. These properties are crucial for combating oxidative stress, a

factor implicated in numerous chronic diseases, including cancer.

Quantitative Data: Antioxidant Capacity
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Phellinus
Species

Extract Type Assay
IC50 / TEAC
Value

Reference

Phellinus linteus Ethanol Extract DPPH
IC50: 28.85 ±

0.56 µg/mL

Phellinus

igniarius
Ethanol Extract DPPH

IC50: 31.98 ±

0.34 µg/mL

Phellinus

nigricans
Ethanol Extract DPPH

IC50: 35.12 ±

0.98 µg/mL

Phellinus pini Methanol Extract DPPH
IC50: 74.37

µg/mL

Phellinus sp. Methanol Extract DPPH
IC50: 98.95

µg/mL

Phellinus pini Methanol Extract Hydroxyl Radical
IC50: 59.69

µg/mL

Phellinus sp. Methanol Extract Hydroxyl Radical
IC50: 165.47

µg/mL

Phellinus linteus
Hot Water

Extract
ABTS TEAC: 1.79 g/mL

Phellinus

igniarius

Hot Water

Extract
ABTS TEAC: 1.88 g/mL

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic

acid); TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable

DPPH radical.

Preparation of DPPH Solution: Prepare a 0.3 mM solution of DPPH in ethanol. The solution

should have a deep violet color.
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Sample Preparation: Prepare a dilution series of the Phellinus extract in a suitable solvent

(e.g., ethanol).

Reaction Mixture: In a 96-well plate or cuvettes, mix a small volume of the extract solution

(e.g., 100 µL) with a larger volume of the DPPH solution (e.g., 900 µL).

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g.,

30 minutes).

Measurement: Measure the absorbance of the solution at 517 nm. The discoloration from

violet to yellow indicates the scavenging of the DPPH radical.

Calculation: Calculate the percentage of DPPH radical scavenging activity for each

concentration of the extract. Determine the IC50 value, which is the concentration of the

extract that scavenges 50% of the DPPH radicals.
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Figure 2: General workflow for preliminary bioactivity screening of Phellinus.

Anti-inflammatory and Immunomodulatory Effects
Phellinus extracts have demonstrated significant anti-inflammatory and immunomodulatory

properties. They can suppress the production of pro-inflammatory mediators like nitric oxide
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(NO) and prostaglandins, and modulate the expression of cytokines.

Quantitative Data: Anti-inflammatory and
Immunomodulatory Activity

Phellinus
Species

Extract/Co
mpound

Model Effect
Concentrati
on

Reference

P. linteus
Polysacchari

des

DSS-induced

colitis mice

Decreased

IL-6, IL-1β,

TNF-α, iNOS

500 mg/kg/d

P. linteus
Polysacchari

des

LPS-induced

RAW 264.7

Reduced

TNF-α, IL-1β,

IL-6, NF-κB,

COX-2, iNOS

0-100 µg/mL

P. linteus

Mycelium
PLM200

LPS-induced

RAW 264.7

Suppressed

NO, PGE2,

IL-6, IL-1β,

TNF-α

>200 µg/mL

P. linteus

Mycelium
PLM200 Splenocytes

Increased IL-

2, IL-12, IFN-

γ

Not specified

P. igniarius

Polysacchari

des/Flavonoi

ds

Immune cells

Increased IL-

2, IL-6, IFN-γ;

Inhibited

TNF-α

Not specified

DSS: Dextran sodium sulfate; LPS: Lipopolysaccharide; NO: Nitric oxide; iNOS: Inducible nitric

oxide synthase; COX-2: Cyclooxygenase-2; NF-κB: Nuclear factor kappa B; TNF-α: Tumor

necrosis factor-alpha; IL: Interleukin; IFN-γ: Interferon-gamma.

Experimental Protocol: Nitric Oxide (NO) Inhibition
Assay (Griess Assay)
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This assay is used to quantify NO production by measuring the concentration of its stable

metabolite, nitrite, in cell culture supernatants.

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in 96-well plates.

Pre-treatment: Treat the cells with various concentrations of the Phellinus extract for a short

period (e.g., 1 hour).

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide

(LPS), to induce NO production.

Incubation: Incubate the plates for 24 hours.

Supernatant Collection: Collect the cell culture supernatant.

Griess Reaction:

Mix equal volumes of the supernatant with Griess reagent A (1% sulfanilamide in 5%

phosphoric acid).

Incubate for 10 minutes at room temperature, protected from light.

Add an equal volume of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine

dihydrochloride).

Incubate for another 10 minutes at room temperature.

Measurement: Measure the absorbance at 540 nm. A purple/magenta color indicates the

presence of nitrite.

Quantification: Determine the nitrite concentration by comparing the absorbance to a

standard curve of sodium nitrite. Calculate the percentage of NO inhibition.

Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Phellinus are often mediated through the inhibition of key pro-

inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-

activated protein kinase (MAPK) pathways. By suppressing these pathways, Phellinus extracts
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can reduce the expression of inflammatory enzymes (iNOS, COX-2) and pro-inflammatory

cytokines.
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Figure 3: Phellinus inhibition of pro-inflammatory signaling pathways.

Conclusion
The preliminary screening of Phellinus species consistently reveals a broad spectrum of

promising bioactivities. The data strongly support its potential as a source for the development

of novel therapeutic agents for cancer, inflammatory conditions, and diseases related to

oxidative stress. Further research should focus on the isolation and characterization of specific

bioactive compounds and the elucidation of their precise mechanisms of action through more

advanced in vitro and in vivo models. This guide provides a foundational framework for

researchers embarking on the scientific exploration of this valuable medicinal mushroom.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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